Cas no 921057-10-5 (3-{(3-fluorophenyl)methylsulfanyl}-6-(3-methoxyphenyl)pyridazine)

3-{(3-fluorophenyl)methylsulfanyl}-6-(3-methoxyphenyl)pyridazine 化学的及び物理的性質
名前と識別子
-
- Pyridazine, 3-[[(3-fluorophenyl)methyl]thio]-6-(3-methoxyphenyl)-
- 3-[(3-fluorophenyl)methylsulfanyl]-6-(3-methoxyphenyl)pyridazine
- F1899-1265
- AKOS024618532
- 921057-10-5
- 3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-6-(3-METHOXYPHENYL)PYRIDAZINE
- 3-((3-fluorobenzyl)thio)-6-(3-methoxyphenyl)pyridazine
- 3-{(3-fluorophenyl)methylsulfanyl}-6-(3-methoxyphenyl)pyridazine
-
- インチ: 1S/C18H15FN2OS/c1-22-16-7-3-5-14(11-16)17-8-9-18(21-20-17)23-12-13-4-2-6-15(19)10-13/h2-11H,12H2,1H3
- InChIKey: ITVHVDODNYNYQG-UHFFFAOYSA-N
- ほほえんだ: C1(SCC2=CC=CC(F)=C2)=NN=C(C2=CC=CC(OC)=C2)C=C1
計算された属性
- せいみつぶんしりょう: 326.08891244g/mol
- どういたいしつりょう: 326.08891244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 360
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
じっけんとくせい
- 密度みつど: 1.29±0.1 g/cm3(Predicted)
- ふってん: 515.7±50.0 °C(Predicted)
- 酸性度係数(pKa): 1.28±0.10(Predicted)
3-{(3-fluorophenyl)methylsulfanyl}-6-(3-methoxyphenyl)pyridazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1899-1265-10mg |
3-{[(3-fluorophenyl)methyl]sulfanyl}-6-(3-methoxyphenyl)pyridazine |
921057-10-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1899-1265-2μmol |
3-{[(3-fluorophenyl)methyl]sulfanyl}-6-(3-methoxyphenyl)pyridazine |
921057-10-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1899-1265-4mg |
3-{[(3-fluorophenyl)methyl]sulfanyl}-6-(3-methoxyphenyl)pyridazine |
921057-10-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1899-1265-40mg |
3-{[(3-fluorophenyl)methyl]sulfanyl}-6-(3-methoxyphenyl)pyridazine |
921057-10-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1899-1265-20mg |
3-{[(3-fluorophenyl)methyl]sulfanyl}-6-(3-methoxyphenyl)pyridazine |
921057-10-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1899-1265-5mg |
3-{[(3-fluorophenyl)methyl]sulfanyl}-6-(3-methoxyphenyl)pyridazine |
921057-10-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1899-1265-2mg |
3-{[(3-fluorophenyl)methyl]sulfanyl}-6-(3-methoxyphenyl)pyridazine |
921057-10-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1899-1265-15mg |
3-{[(3-fluorophenyl)methyl]sulfanyl}-6-(3-methoxyphenyl)pyridazine |
921057-10-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1899-1265-75mg |
3-{[(3-fluorophenyl)methyl]sulfanyl}-6-(3-methoxyphenyl)pyridazine |
921057-10-5 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1899-1265-1mg |
3-{[(3-fluorophenyl)methyl]sulfanyl}-6-(3-methoxyphenyl)pyridazine |
921057-10-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
3-{(3-fluorophenyl)methylsulfanyl}-6-(3-methoxyphenyl)pyridazine 関連文献
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
7. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
3-{(3-fluorophenyl)methylsulfanyl}-6-(3-methoxyphenyl)pyridazineに関する追加情報
Recent Advances in the Study of 3-{(3-fluorophenyl)methylsulfanyl}-6-(3-methoxyphenyl)pyridazine (CAS: 921057-10-5): A Comprehensive Research Brief
The compound 3-{(3-fluorophenyl)methylsulfanyl}-6-(3-methoxyphenyl)pyridazine (CAS: 921057-10-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This pyridazine derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its efficacy in disease models. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, highlighting its significance in drug discovery and development.
Recent investigations into the biological activity of 3-{(3-fluorophenyl)methylsulfanyl}-6-(3-methoxyphenyl)pyridazine have revealed its potential as a modulator of key signaling pathways. In vitro studies have demonstrated its ability to inhibit specific enzymes involved in inflammatory and proliferative processes, suggesting its utility in treating conditions such as cancer and autoimmune diseases. The compound's unique chemical structure, featuring a fluorophenyl and methoxyphenyl moiety, contributes to its selective binding affinity and potency. Researchers have also explored its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), to assess its suitability as a drug candidate.
One of the most notable advancements in the study of this compound is its application in targeted therapy. Recent preclinical studies have shown that 3-{(3-fluorophenyl)methylsulfanyl}-6-(3-methoxyphenyl)pyridazine exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is attributed to its interaction with specific molecular targets, such as protein kinases and receptors, which are often dysregulated in cancer. Additionally, structural-activity relationship (SAR) studies have been conducted to optimize the compound's efficacy and reduce potential side effects, leading to the development of novel analogs with improved therapeutic profiles.
In the context of drug formulation and delivery, researchers have explored various strategies to enhance the bioavailability and stability of 3-{(3-fluorophenyl)methylsulfanyl}-6-(3-methoxyphenyl)pyridazine. Nanotechnology-based approaches, such as liposomal encapsulation and polymeric nanoparticles, have been investigated to improve its solubility and controlled release. These advancements hold promise for overcoming the challenges associated with the compound's physicochemical properties, thereby facilitating its transition from bench to bedside.
Despite the promising findings, several challenges remain in the development of 3-{(3-fluorophenyl)methylsulfanyl}-6-(3-methoxyphenyl)pyridazine as a therapeutic agent. Issues such as potential toxicity, drug-drug interactions, and resistance mechanisms need to be addressed through further research. Ongoing clinical trials and translational studies will be critical in determining the compound's safety and efficacy in human subjects. Collaborative efforts between academia, industry, and regulatory agencies will be essential to accelerate its development and ensure its successful integration into clinical practice.
In conclusion, the compound 3-{(3-fluorophenyl)methylsulfanyl}-6-(3-methoxyphenyl)pyridazine (CAS: 921057-10-5) represents a promising candidate for therapeutic intervention in various diseases. Its unique chemical structure, coupled with its demonstrated biological activity, positions it as a valuable tool in drug discovery. Continued research and innovation will be pivotal in unlocking its full potential and addressing the remaining challenges in its development. This research brief underscores the importance of interdisciplinary collaboration and advanced technologies in advancing the field of chemical biology and pharmaceutical sciences.
921057-10-5 (3-{(3-fluorophenyl)methylsulfanyl}-6-(3-methoxyphenyl)pyridazine) 関連製品
- 1261566-88-4(5-Iodo-2-(2,4,5-trichlorophenyl)pyridine)
- 2248322-62-3(1,5(2H)-Quinolinedicarboxylic acid, 3,4-dihydro-8-methyl-, 1-(1,1-dimethylethyl) ester)
- 3273-54-9(Pyrimidin-4(5h)-one)
- 113507-06-5(Moxidectin)
- 1251679-71-6(N-(4-acetylphenyl)-2-8-(cyclohexylsulfanyl)-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-ylacetamide)
- 1805234-20-1(6-Amino-4-(bromomethyl)-2-(difluoromethyl)pyridine-3-acetonitrile)
- 1823862-22-1((2-(Benzyloxy)-4,5-difluorophenyl)methanol)
- 108499-23-6(N-4-(sulfanylmethyl)phenylacetamide)
- 110888-15-8(4-\u200bChloro-\u200b3-\u200bfluorobenzonitrile)
- 98242-77-4(1,3-dilinolenin)



